Magnesium 2-ethylhexanoate

Beschreibung

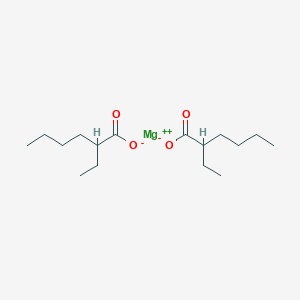

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

magnesium;2-ethylhexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C8H16O2.Mg/c2*1-3-5-6-7(4-2)8(9)10;/h2*7H,3-6H2,1-2H3,(H,9,10);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGSNFLLWLBPMLH-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30MgO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30275825, DTXSID00890761 | |

| Record name | Magnesium 2-ethylhexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30275825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexanoic acid, 2-ethyl-, magnesium salt (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00890761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15602-15-0, 15863-22-6 | |

| Record name | Magnesium 2-ethylhexoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015602150 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexanoic acid, 2-ethyl-, magnesium salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Magnesium 2-ethylhexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30275825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexanoic acid, 2-ethyl-, magnesium salt (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00890761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Magnesium 2-ethylhexanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.062 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MAGNESIUM 2-ETHYLHEXOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J86481R39D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Magnesium 2-ethylhexanoate chemical properties and structure

An In-Depth Technical Guide to Magnesium 2-Ethylhexanoate: Properties, Structure, and Applications

Introduction

Magnesium 2-ethylhexanoate, a magnesium salt of 2-ethylhexanoic acid, is a versatile organometallic compound with significant utility across various industrial and research sectors. As a metal carboxylate, it provides a source of magnesium that is soluble in organic solvents, a critical feature for its application in non-aqueous systems.[1] This guide, intended for researchers, scientists, and drug development professionals, offers a comprehensive overview of its core chemical properties, molecular structure, synthesis methodologies, and key applications, grounding technical data with field-proven insights. Its role as an efficient catalyst, adhesion promoter, and precursor for advanced materials makes it a compound of considerable interest.[1][2]

Chemical Identity and Physicochemical Properties

Magnesium 2-ethylhexanoate is identified by the CAS Number 15602-15-0. It is composed of a central magnesium ion (Mg²⁺) coordinated to two 2-ethylhexanoate anions. The compound is most frequently supplied and handled as a 30-40% solution in toluene, appearing as a viscous, amber liquid.[3][4]

Table 1: Chemical Identifiers for Magnesium 2-Ethylhexanoate

| Identifier | Value | Reference |

| IUPAC Name | magnesium bis(2-ethylhexanoate) | |

| CAS Number | 15602-15-0 | [3][4] |

| Molecular Formula | C₁₆H₃₀MgO₄ | [3][4] |

| Molecular Weight | 310.71 g/mol | [3] |

| Synonyms | Magnesium octanoate, Hexanoic acid, 2-ethyl-, magnesium salt | [5] |

| SMILES | CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].[Mg+2] | [3] |

| InChI Key | CGSNFLLWLBPMLH-UHFFFAOYSA-L |

Table 2: Physicochemical Properties

| Property | Value | Reference |

| Physical Form | Typically a viscous, amber liquid (as a solution in toluene) | [4] |

| Solubility | Soluble in organic solvents | [1] |

| Water Solubility | 107.4 g/L at 20°C (Predicted) | [5] |

| Vapor Pressure | 4 Pa at 20°C (Predicted) | [5] |

Molecular Structure and Coordination Chemistry

The structure of magnesium 2-ethylhexanoate is dictated by the coordination chemistry of the magnesium ion (Mg²⁺) with the carboxylate group of the 2-ethylhexanoate ligands. As a divalent cation, magnesium is classified as a hard acid, showing a strong affinity for hard Lewis bases, particularly oxygen-containing ligands like carboxylates.[6]

The interaction between the magnesium ion and the two 2-ethylhexanoate anions is primarily ionic but features significant covalent character in its coordination bonds. While often represented simply as Mg(C₈H₁₅O₂)₂, the precise coordination can vary. In the solid state or in non-coordinating organic solvents, the carboxylate groups can bind to the magnesium center in several ways:

-

Monodentate: One oxygen atom from the carboxylate group binds to the magnesium ion.

-

Bidentate Chelate: Both oxygen atoms of a single carboxylate group bind to the same magnesium ion, forming a stable ring.

-

Bridging: One or both oxygen atoms of a carboxylate group bind to two different magnesium ions, leading to the formation of dimeric or polymeric structures.

In aqueous environments, magnesium strongly coordinates with water molecules, often forming a hexaaquamagnesium complex, [Mg(H₂O)₆]²⁺, where the carboxylate anions reside in the outer coordination sphere, interacting through hydrogen bonds.[6][7] However, for its primary applications in organic media, direct coordination of the ethylhexanoate ligand is the key structural feature.

Caption: Bidentate chelation model of Magnesium 2-ethylhexanoate.

Synthesis Methodologies

The synthesis of magnesium 2-ethylhexanoate can be achieved through several routes, with the choice often depending on factors like desired purity, cost, and environmental impact.[2] Common strategies involve the reaction of a magnesium precursor with 2-ethylhexanoic acid.[2]

A. Acid-Base Neutralization

This is a straightforward and common method involving the reaction of magnesium hydroxide with 2-ethylhexanoic acid.[2] The reaction is an acid-base neutralization that produces magnesium 2-ethylhexanoate and water as the sole byproduct, which can be easily removed.

Reaction: Mg(OH)₂(s) + 2 C₈H₁₆O₂(l) → Mg(C₈H₁₅O₂)₂(aq) + 2 H₂O(l)[2]

The selection of magnesium hydroxide is advantageous due to its low cost and safety. The reaction is typically driven to completion by refluxing the mixture, often with a Dean-Stark apparatus to azeotropically remove the water formed.

Caption: General workflow for synthesis via acid-base neutralization.

Experimental Protocol: Synthesis via Acid-Base Neutralization

-

Reactor Setup: A reaction flask is equipped with a mechanical stirrer, a thermometer, a heating mantle, and a Dean-Stark apparatus connected to a condenser.

-

Charging Reactants: The flask is charged with magnesium hydroxide (1 molar equivalent), 2-ethylhexanoic acid (2.1 molar equivalents, a slight excess to ensure complete reaction of the base), and an appropriate solvent (e.g., toluene) to facilitate mixing and azeotropic distillation. The choice of solvent is critical; it must be immiscible with water and form an azeotrope to enable efficient removal.

-

Reaction: The mixture is heated to reflux with vigorous stirring. The causality here is to provide sufficient activation energy and ensure intimate contact between the solid magnesium hydroxide and the liquid acid.

-

Water Removal: As the reaction proceeds, the water produced is continuously removed from the reaction mixture via the Dean-Stark trap. This step is crucial as it shifts the equilibrium towards the products, driving the reaction to completion according to Le Châtelier's principle.

-

Monitoring and Completion: The reaction is monitored by observing the amount of water collected. The reaction is considered complete when water ceases to be collected in the trap.

-

Purification: The reaction mixture is cooled to room temperature. If any unreacted magnesium hydroxide remains, it can be removed by filtration. The solvent can then be partially or fully removed under reduced pressure to yield the final product at the desired concentration.

B. Other Synthetic Routes

-

Direct Reaction with Magnesium Metal: Metallic magnesium can react directly with 2-ethylhexanoic acid. This is a redox reaction where magnesium is oxidized and protons from the carboxylic acid are reduced, producing hydrogen gas.[2]

-

Salt Metathesis: This double displacement reaction involves reacting a soluble magnesium salt, such as magnesium chloride (MgCl₂), with a salt of the carboxylic acid, typically sodium 2-ethylhexanoate. The formation of a salt byproduct (e.g., NaCl) necessitates an additional purification step.[2]

Key Applications in Research and Industry

The solubility of magnesium 2-ethylhexanoate in organic media makes it highly effective in homogeneous systems.[2]

Caption: Relationship between core properties and applications.

-

Polymerization Catalyst: It serves as a highly effective catalyst, particularly for the ring-opening polymerization (ROP) of cyclic esters like lactide to produce polylactide (PLA), a widely used biodegradable polymer.[2] Its use is considered a "green" alternative to catalysts based on heavy metals like tin. The Lewis acidic magnesium center is believed to activate the monomer, facilitating nucleophilic attack and chain propagation.

-

Adhesion Promoter and Drier: In the coatings industry, metal carboxylates are widely used as driers, which are catalysts that accelerate the curing of paints, inks, and varnishes through oxidative cross-linking. Magnesium 2-ethylhexanoate can also function as an adhesion promoter, improving the bond between a coating and the substrate.[1][2]

-

Precursor in Materials Science: It is used as a soluble magnesium source for the synthesis of advanced materials. Its organic solubility allows for controlled incorporation of magnesium into complex molecular structures and solid-state materials under mild conditions.[2]

-

Other Applications: Emerging applications include roles in solar energy and water treatment technologies, where its solubility in non-aqueous media is advantageous.[1]

Health and Safety Profile

Under biologically relevant conditions, magnesium 2-ethylhexanoate is expected to dissociate into its constituent magnesium cation and 2-ethylhexanoate anion. The toxicological profile is therefore largely influenced by the 2-ethylhexanoate component.

Table 3: GHS Hazard Classification

| Hazard Class | GHS Classification | Reference |

| Eye Irritation | Causes serious eye damage/irritation (H318/H319) | [5] |

| Skin Irritation | Causes skin irritation (H315) | [5] |

| Reproductive Toxicity | May damage the unborn child (H360D), Suspected of damaging fertility (H361) | |

| Aquatic Hazard | Harmful to aquatic life with long lasting effects (H412) | [5] |

Toxicological Summary:

-

Acute Toxicity: The compound is expected to have low acute oral and dermal toxicity, with LD50 values reported to be >2000 mg/kg bw in rats.

-

Irritation: It is classified as a skin irritant and can cause serious eye damage. In vitro studies on reconstructed human epidermal tissue confirmed its irritant potential.

-

Reproductive Toxicity: The parent acid, 2-ethylhexanoic acid (2-EHA), is a known developmental and reproductive toxicant. This hazard classification is considered appropriate for its salts, including magnesium 2-ethylhexanoate.

Handling and Precautions: Due to its hazard profile, appropriate personal protective equipment (PPE) must be used when handling magnesium 2-ethylhexanoate. This includes chemical-resistant gloves, safety goggles or a face shield, and protective clothing.[5] Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of vapors, especially when handled as a solution in volatile solvents like toluene.[5]

Conclusion

Magnesium 2-ethylhexanoate is a chemically significant compound whose value is derived from its unique combination of properties: a biocompatible metal center, organic solubility, and catalytic activity. Its role as a greener alternative in polymerization catalysis and its established use in the coatings industry underscore its industrial importance. For researchers, it offers a versatile molecular building block for the synthesis of novel magnesium-containing materials. A thorough understanding of its structure, synthesis, and safety profile is essential for harnessing its full potential in both current and future applications.

References

-

PubChem - NIH. Magnesium 2-ethylhexoate | C16H30MgO4 | CID 85882.[Link]

-

AMERICAN ELEMENTS. Magnesium 2-Ethylhexanoate.[Link]

-

angenechemical.com. Magnesium 2-ethylhexanoate(CAS# 15602-15-0).[Link]

-

MDPI. Magnesium Coordination Chemistry: A Case Study of Magnesium Carboxylate Complexes with Hexamethylenetetramine.[Link]

-

ResearchGate. Magnesium Coordination Chemistry: A Case Study of Magnesium Carboxylate Complexes with Hexamethylenetetramine.[Link]

-

MDPI. The Coordination Chemistry of Bio-Relevant Ligands and Their Magnesium Complexes.[Link]

-

MDPI. A Case Study of Magnesium Carboxylate Complexes with Hexamethylenetetramine | Notes.[Link]

-

Wikipedia. Transition metal carboxylate complex.[Link]

-

Australian Government Department of Health. Calcium, potassium and magnesium salts of 2-ethylhexanoic acid: Human health tier II assessment.[Link]

Sources

- 1. americanelements.com [americanelements.com]

- 2. benchchem.com [benchchem.com]

- 3. chemscene.com [chemscene.com]

- 4. strem.com [strem.com]

- 5. MAGNESIUM 2-ETHYLHEXANOATE | 15602-15-0 [amp.chemicalbook.com]

- 6. mdpi.com [mdpi.com]

- 7. The Coordination Chemistry of Bio-Relevant Ligands and Their Magnesium Complexes - PMC [pmc.ncbi.nlm.nih.gov]

thermal stability and decomposition of Magnesium 2-ethylhexanoate

An In-Depth Technical Guide to the Thermal Stability and Decomposition of Magnesium 2-Ethylhexanoate

Executive Summary

Magnesium 2-ethylhexanoate (Mg(C₈H₁₅O₂)₂) is a versatile organometallic compound with significant applications as a catalyst in polymerization, a precursor for advanced materials synthesis, and an adhesion promoter.[1][2][3] The efficacy and reliability of this compound in high-temperature applications, such as polymer processing and the formation of magnesium oxide (MgO) nanomaterials, are fundamentally dictated by its thermal stability and decomposition pathway. This guide provides a comprehensive technical overview of the factors governing the thermal behavior of magnesium 2-ethylhexanoate, the mechanistic aspects of its decomposition, and the analytical methodologies required for its characterization. We synthesize established chemical principles with practical, field-proven insights to offer a self-validating framework for researchers, scientists, and drug development professionals.

Introduction to Magnesium 2-Ethylhexanoate

Magnesium 2-ethylhexanoate is a metal salt consisting of a central magnesium ion (Mg²⁺) coordinated to two 2-ethylhexanoate anions. Its molecular formula is C₁₆H₃₀MgO₄.[4][5] A key characteristic is its solubility in non-polar organic solvents, which makes it highly suitable for homogeneous catalysis systems.[1] Understanding its thermal degradation is not merely an academic exercise; it is critical for process optimization. For instance, in catalysis, the thermal stability defines the upper-temperature limit of a reaction before the catalyst degrades.[1] In materials science, the decomposition profile is precisely controlled to yield MgO with desired morphology and purity.

Theoretical Framework: Factors Influencing Thermal Stability

The thermal decomposition of a metal carboxylate is a complex process governed by the interplay between the metal cation, the organic ligand, and the surrounding atmosphere.

The Role of the Magnesium Cation: Polarizing Power

The thermal stability of salts with complex anions (like carbonates, nitrates, and carboxylates) in the alkaline earth metals (Group 2) follows a well-defined trend: stability increases down the group (Mg < Ca < Sr < Ba).[6][7] This trend is explained by the concept of polarizing power .

The Mg²⁺ ion is small and has a +2 charge, giving it a high charge density. This allows it to strongly distort the electron cloud of the neighboring carboxylate anion (R-COO⁻). This polarization weakens the covalent bonds within the carboxylate group (specifically the C-C and C-O bonds), making the ligand more susceptible to thermal cleavage at a lower temperature.[7][8] In contrast, larger cations like Ba²⁺ have a lower charge density and thus a weaker polarizing effect, resulting in more thermally stable carboxylate salts.[8]

Influence of Atmospheric Conditions

The decomposition pathway is highly dependent on the furnace atmosphere.

-

Inert Atmosphere (e.g., N₂, Ar): In the absence of an oxidant, the compound undergoes pyrolysis. The decomposition is driven solely by heat, leading to the scission of bonds and the formation of a solid residue (typically MgO) and a complex mixture of volatile organic compounds.

-

Oxidative Atmosphere (e.g., Air, O₂): In the presence of oxygen, the decomposition is a combustion process. The organic ligand is oxidized, typically yielding carbon dioxide (CO₂) and water (H₂O) as the primary gaseous products, alongside the solid MgO residue. The process is often more exothermic and can occur at different temperatures compared to pyrolysis.

Proposed Thermal Decomposition Pathway

Based on studies of analogous metal carboxylates, the thermal decomposition of magnesium 2-ethylhexanoate in an inert atmosphere is proposed to occur in multiple stages.[2][9] The primary mechanism involves the cleavage of the carboxylate ligand to form a stable solid residue of magnesium oxide.

The overall reaction can be summarized as: Mg(C₇H₁₅COO)₂ (s) → MgO (s) + Volatile Organic Products (g)

The decomposition of the 2-ethylhexanoate ligand is complex. A plausible route involves the formation of a ketone, specifically di(2-ethylhexyl) ketone, and magnesium carbonate as an unstable intermediate, which then rapidly decomposes to MgO and CO₂.

dot

Caption: Proposed decomposition pathway of Magnesium 2-Ethylhexanoate in an inert atmosphere. end_dot

Experimental Analysis of Thermal Properties

Thermogravimetric Analysis (TGA) is the cornerstone technique for studying thermal decomposition.[10] It measures the change in a sample's mass as a function of temperature or time in a controlled atmosphere. For a comprehensive analysis, coupling TGA with a method for Evolved Gas Analysis (EGA), such as Mass Spectrometry (MS) or Fourier-Transform Infrared Spectroscopy (FTIR), is essential to identify the decomposition products in real-time.[11][12]

Detailed TGA-MS Experimental Protocol

This protocol provides a self-validating system for characterizing the thermal stability of magnesium 2-ethylhexanoate.

-

Instrument Preparation & Calibration:

-

Ensure the TGA and Mass Spectrometer are calibrated. Perform a temperature calibration using certified reference materials (e.g., Indium, Tin, Zinc).

-

Perform a mass calibration (tare) of the TGA balance.

-

Run a "blank" method (empty sample pan) to ensure a stable baseline.

-

-

Sample Preparation:

-

Accurately weigh 5–10 mg of magnesium 2-ethylhexanoate into an alumina or platinum crucible. Causality: A small sample mass minimizes thermal gradients within the sample, ensuring uniform heating and improving data resolution.

-

Record the exact initial mass.

-

-

TGA Method Parameters:

-

Purge Gas: High-purity Nitrogen (99.999%) at a flow rate of 50 mL/min. Causality: An inert atmosphere ensures pyrolysis occurs, preventing oxidative side reactions.

-

Temperature Program:

-

-

Equilibrate at 30°C.

-

-

-

Ramp temperature from 30°C to 800°C at a heating rate of 10°C/min. Causality: A 10°C/min rate is standard for kinetic studies and provides a good balance between resolution and experiment time.

-

-

-

Isothermal hold at 800°C for 10 minutes to ensure complete decomposition.

-

-

-

-

MS Method Parameters:

-

Use a heated capillary transfer line (e.g., 220°C) to prevent condensation of evolved gases.

-

Set the MS to scan a mass range of 10-300 amu to detect potential fragments of water, CO, CO₂, and organic molecules.

-

-

Data Analysis:

-

Plot the TGA curve (mass % vs. temperature) and the derivative thermogravimetric (DTG) curve (rate of mass loss vs. temperature).

-

Correlate the mass loss steps in the TGA curve with the ion currents for specific m/z values from the MS data to identify the evolved gases at each stage.

-

Calculate the final residue percentage and compare it with the theoretical percentage for pure MgO.

-

dot

Caption: Standard experimental workflow for TGA-MS analysis. end_dot

Summary of Expected Decomposition Data

While specific published data is sparse, a typical TGA result for magnesium 2-ethylhexanoate in an inert atmosphere can be illustrated. The following table represents expected values based on the decomposition of similar metal carboxylates.[2][13]

| Decomposition Stage | Temperature Range (°C) | Peak Temp (DTG) (°C) | Mass Loss (%) | Evolved Products (from EGA) | Solid Residue |

| Stage 1 | ~250 - 450 | ~400 | ~60-70% | Ketones, hydrocarbons, CO, CO₂ | Intermediate |

| Stage 2 | ~450 - 600 | ~520 | ~15-20% | CO₂ (from carbonate decomp.) | MgO |

| Final Residue | > 600 | - | - | - | MgO (~13.0%) |

Note: The theoretical mass percentage of MgO in Mg(C₈H₁₅O₂)₂ is approximately 13.0%. A final residue close to this value validates the proposed final product.

Applications and Implications

-

Catalysis: The decomposition temperature determines the operational ceiling for its use as a polymerization catalyst. Operating near the onset of decomposition can lead to catalyst deactivation and contamination of the polymer.[1]

-

Materials Synthesis (MOD): In Metal Organic Deposition (MOD), magnesium 2-ethylhexanoate is used as a precursor to create thin films of MgO.[9] The decomposition profile dictates the required annealing temperature and atmosphere to achieve a pure, crystalline oxide layer while ensuring complete removal of organic byproducts.

-

Polymer Additives: When used as an additive or stabilizer in polymers, its decomposition can affect the integrity of the host polymer during high-temperature processing. The evolved gases can cause foaming or degradation of the polymer matrix.

Conclusion

The thermal stability of magnesium 2-ethylhexanoate is a critical parameter that underpins its functionality across diverse scientific and industrial fields. Its decomposition is primarily governed by the high polarizing power of the Mg²⁺ cation and is expected to proceed via a multi-stage pyrolytic pathway in an inert atmosphere, yielding magnesium oxide as the final solid product. A rigorous and systematic analysis using hyphenated techniques like TGA-MS is essential for elucidating the precise decomposition mechanism and kinetics. The theoretical framework and experimental protocols detailed in this guide provide researchers with a robust foundation for investigating and harnessing the thermal properties of this important organometallic compound.

References

-

Benchchem. Magnesium 2-Ethylhexanoate | Organometallic Reagent.

-

van der Merwe, E. M., & Strydom, C. A. (2000). Quantitative thermogravimetric analysis of binary mixtures: Magnesium hydroxide and magnesium acetate. Journal of Thermal Analysis and Calorimetry.

-

NETZSCH Analyzing & Testing. Thermogravimetric Analysis (TGA) of Magnesium Stearate. LabWrench.

-

Scribd. Thermogravimetric Analysis (TGA) : The Change in Weight Is Plotted Against Temperature.

-

Jain, R., et al. (2007). Metal 2-ethylhexanoates and related compounds as useful precursors in materials science. Chemical Society Reviews.

-

National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2020). Calcium, potassium and magnesium salts of 2-ethylhexanoic acid: Human health tier II assessment.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 85882, Magnesium 2-ethylhexoate.

-

American Elements. Magnesium 2-Ethylhexanoate.

-

ChemScene. 15602-15-0 | Magnesium 2-ethylhexanoate.

-

Strem Chemicals, Inc. Magnesium 2-ethylhexanoate, 30-40% solution in toluene.

-

Várhegyi, G., & Czégény, Z. (2023). On-Line Thermally Induced Evolved Gas Analysis: An Update—Part 2: EGA-FTIR. Molecules.

-

Clark, J. (2023). The Thermal Stability of the Group 2 Carbonates and Nitrates. Doc Brown's Chemistry.

-

Nasib Zada SSS. (2022). TREND IN THERMAL STABILITY OF ALKALINE EARTH METALS. YouTube.

-

ChemicalBook. MAGNESIUM 2-ETHYLHEXANOATE | 15602-15-0.

-

Fisher Scientific. Magnesium 2-ethylhexanoate, 30-40% solution in toluene, 250 grams.

-

Aakash Educational Services Limited. Thermal Stability of s-Block Elements: Carbonates, Nitrate & Hydrides.

-

Benchchem. Comparative Thermal Stability of Alkaline Earth Metal Carbonates: A Guide for Researchers.

-

Ask Mattrab. Thermal Stability of all Alkaline Earth Metals.

-

El-Hakam, S. A., et al. (2012). Evolved Gas Analyses (TG/DTA-MS and TG-FTIR) on Dehydration and Pyrolysis of Magnesium Nitrate Hexahydrate. ResearchGate.

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. americanelements.com [americanelements.com]

- 4. Magnesium 2-ethylhexoate | C16H30MgO4 | CID 85882 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemscene.com [chemscene.com]

- 6. A Level 7. s-block alkali metals alkaline earth metals, thermal stability of compounds, thermal decomposition carbonates, hydrgencarbonates, hydroxides, nitrates, sulfates/sulphates solubilty trends, uses of alkali metals GCE AS A2 KS5 chemistry revision notes [docbrown.info]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. youtube.com [youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. scribd.com [scribd.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. photos.labwrench.com [photos.labwrench.com]

A Comprehensive Spectroscopic Guide to Magnesium 2-Ethylhexanoate for Researchers and Drug Development Professionals

This in-depth technical guide provides a detailed analysis of the spectroscopic properties of Magnesium 2-ethylhexanoate. Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental principles with practical insights into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics of this important organometallic compound. While direct, peer-reviewed spectral data for Magnesium 2-ethylhexanoate is not extensively published, this guide constructs a robust, predictive analysis based on the well-documented spectroscopy of its parent compound, 2-ethylhexanoic acid, and the established principles of metal-carboxylate coordination chemistry.

Introduction: The Significance of Magnesium 2-Ethylhexanoate

Magnesium 2-ethylhexanoate, the magnesium salt of 2-ethylhexanoic acid, is a versatile compound with applications ranging from industrial catalysis to its potential use in pharmaceutical formulations.[1] Its physical and chemical properties are largely dictated by the interaction between the magnesium cation and the two 2-ethylhexanoate ligands. A thorough understanding of its molecular structure and purity is paramount for its effective application, and spectroscopic techniques are the most powerful tools for achieving this. This guide will walk you through the expected spectroscopic signatures of Magnesium 2-ethylhexanoate, providing a solid foundation for its characterization.

Molecular Structure and Coordination

Magnesium 2-ethylhexanoate consists of a central magnesium ion (Mg²⁺) coordinated to two 2-ethylhexanoate anions. The coordination of the carboxylate group to the magnesium ion is the most critical factor influencing the compound's spectroscopic properties. The carboxylate group can interact with the metal cation in several ways, including ionic, unidentate, bidentate, and bridging coordination modes.[2][3] The prevalent coordination in the solid state and in solution will dictate the precise spectral features observed.

Caption: A simplified representation of the Magnesium 2-ethylhexanoate molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of a molecule.

Experimental Protocol: NMR Analysis

-

Sample Preparation : Dissolve a precisely weighed sample of Magnesium 2-ethylhexanoate in a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent is critical as it can influence the aggregation state of the salt.

-

Instrumentation : Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition : For ¹H NMR, a standard pulse sequence is sufficient. For ¹³C NMR, a proton-decoupled experiment is typically used to simplify the spectrum. Additional experiments like DEPT can be employed to differentiate between CH, CH₂, and CH₃ groups.

Reference Spectrum: 2-Ethylhexanoic Acid

To predict the NMR spectrum of the magnesium salt, we must first understand the spectrum of the parent carboxylic acid.

| ¹H NMR of 2-Ethylhexanoic Acid | ¹³C NMR of 2-Ethylhexanoic Acid |

| Chemical Shift (ppm) | Assignment |

| ~11-12 | -COOH |

| ~2.2-2.4 | -CH(CO)- |

| ~1.4-1.7 | -CH₂- (ethyl & butyl) |

| ~1.2-1.4 | -CH₂- (butyl) |

| ~0.9 | -CH₃ (ethyl & butyl) |

Data sourced from spectral databases for 2-ethylhexanoic acid in CDCl₃.[4][5][6][7]

Predicted Spectrum of Magnesium 2-Ethylhexanoate

The formation of the magnesium salt involves the deprotonation of the carboxylic acid. This will lead to predictable changes in the NMR spectrum:

-

¹H NMR : The most significant change will be the disappearance of the acidic proton signal from the -COOH group (around 11-12 ppm). The proton on the alpha-carbon (-CH(CO)-) is expected to shift slightly upfield due to the change in the electronic environment of the carboxylate group.[8] The shifts of the other aliphatic protons are expected to be minimally affected.

-

¹³C NMR : The carboxylate carbon (-COO⁻) will experience a downfield shift compared to the carboxylic acid carbon, typically appearing in the range of 170-185 ppm.[9] The alpha-carbon will also show a shift, reflecting the change in the electronic nature of the attached group.

Infrared (IR) Spectroscopy

IR spectroscopy is exceptionally sensitive to the nature of the carboxylate-metal bond.

Experimental Protocol: IR Analysis

-

Sample Preparation : For solid samples, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory. For solutions, use a suitable IR-transparent solvent and cell.

-

Instrumentation : Acquire the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition : Collect the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

Reference Spectrum: 2-Ethylhexanoic Acid

The IR spectrum of 2-ethylhexanoic acid is characterized by:

-

A broad O-H stretching band from the carboxylic acid dimer, typically centered around 3000 cm⁻¹.

-

C-H stretching bands just below 3000 cm⁻¹.

-

A C-O stretching band around 1300-1200 cm⁻¹.

Predicted Spectrum of Magnesium 2-Ethylhexanoate

The deprotonation of the carboxylic acid and coordination to magnesium will result in significant changes in the IR spectrum:

-

The broad O-H stretch will disappear.

-

The C=O stretch at ~1710 cm⁻¹ will be replaced by two new bands corresponding to the asymmetric (νₐsym) and symmetric (νₛym) stretching vibrations of the carboxylate group.[2]

-

Asymmetric stretch (νₐsym) : Expected in the range of 1650-1540 cm⁻¹.

-

Symmetric stretch (νₛym) : Expected in the range of 1440-1335 cm⁻¹.

-

The separation between these two bands (Δν = νₐsym - νₛym) is diagnostic of the coordination mode:[12][13]

| Coordination Mode | Δν (cm⁻¹) |

| Ionic | < 150 |

| Bidentate (Chelating) | < 150 |

| Bridging | ~150-200 |

| Unidentate | > 200 |

For Magnesium 2-ethylhexanoate, a bidentate or bridging coordination is likely, leading to a Δν value in the range of 100-200 cm⁻¹.

Caption: Relationship between carboxylate coordination and IR spectral features.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Experimental Protocol: MS Analysis

-

Sample Preparation : Dissolve the sample in a suitable solvent for the chosen ionization technique (e.g., methanol for Electrospray Ionization - ESI).

-

Instrumentation : Utilize a mass spectrometer equipped with a soft ionization source like ESI or Matrix-Assisted Laser Desorption/Ionization (MALDI).

-

Data Acquisition : Acquire the mass spectrum in positive or negative ion mode. Tandem MS (MS/MS) can be used to study fragmentation pathways.

Reference Spectrum: 2-Ethylhexanoic Acid

The electron ionization (EI) mass spectrum of 2-ethylhexanoic acid shows a molecular ion peak (M⁺˙) at m/z 144.[14][15][16][17] Common fragments arise from the loss of the ethyl group, the butyl group, and the carboxylic acid moiety.

Predicted Spectrum of Magnesium 2-Ethylhexanoate

The mass spectrum of Magnesium 2-ethylhexanoate will depend heavily on the ionization method.

-

Positive Ion Mode (ESI) : One would expect to observe ions corresponding to the magnesium cation complexed with one or two ligand molecules, as well as solvated species. Potential ions include:

-

[Mg(C₈H₁₅O₂)]⁺ at m/z 167 (Mg + one ligand)

-

[Mg(C₈H₁₅O₂)(Solvent)]⁺

-

The intact molecule with a charge, though less likely.

-

-

Negative Ion Mode (ESI) : The deprotonated 2-ethylhexanoate ligand would be observed at m/z 143.

-

Fragmentation : MS/MS analysis of the [Mg(C₈H₁₅O₂)]⁺ ion would likely show the loss of neutral 2-ethylhexanoic acid or fragmentation of the ligand itself.

Conclusion: A Predictive Framework for Quality Control

This guide provides a comprehensive, albeit predictive, overview of the key spectroscopic features of Magnesium 2-ethylhexanoate. By understanding the spectral characteristics of the parent 2-ethylhexanoic acid and the fundamental principles of metal-carboxylate chemistry, researchers can confidently approach the characterization of this compound. The predicted NMR, IR, and MS data presented herein serve as a robust framework for identity confirmation, purity assessment, and quality control in both research and industrial settings. It is recommended that these predicted data be confirmed with experimental data on a well-characterized sample of Magnesium 2-ethylhexanoate.

References

-

PubChem. (n.d.). 2-Ethylhexanoic Acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 2-Ethylhexanoic acid 1H NMR Spectrum. HMDB. Retrieved from [Link]

-

American Elements. (n.d.). Magnesium 2-Ethylhexanoate. Retrieved from [Link]

-

911Metallurgist. (2017). IR Infrared Absorption Bands of Carboxylate. Retrieved from [Link]

- Karmazin, L., et al. (2004). Comparative Structural Studies of Iodide Complexes of Uranium(III) and Lanthanide(III) with Hexadentate Tetrapodal Neutral N-Donor Ligands. Inorganic Chemistry, 43(16), 5147-5158.

- Deacon, G. B., & Phillips, R. J. (1980). Relationships between the carbon-oxygen stretching frequencies of carboxylato complexes and the type of carboxylate coordination.

- Nakamoto, K. (2009). Infrared and Raman Spectra of Inorganic and Coordination Compounds, Part B: Applications in Coordination, Organometallic, and Bioinorganic Chemistry (6th ed.). Wiley.

- Scott, D. R., & Matwiyoff, N. A. (1967). Nuclear Magnetic Resonance Studies of Diamagnetic Metal-Aminopolycarboxylate Complexes. Inorganic Chemistry, 6(6), 1184-1190.

-

NIST. (n.d.). Hexanoic acid, 2-ethyl-. NIST WebBook. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR chemical shifts of carboxylic acids and carboxylate ligands. Retrieved from [Link]

-

NIST. (n.d.). Hexanoic acid, 2-ethyl- Mass Spectrum. NIST WebBook. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Ethylhexanoic acid Mass Spectrum (GC). Retrieved from [Link]

- Hay, M. B., & Myneni, S. C. B. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(13), 3349-3361.

-

ResearchGate. (n.d.). Structure of metal carboxylates according to the type of metal – ligand. Retrieved from [Link]

Sources

- 1. jocpr.com [jocpr.com]

- 2. IR Infrared Absorption Bands of Carboxylate - 911Metallurgist [911metallurgist.com]

- 3. researchgate.net [researchgate.net]

- 4. 2-Ethylhexanoic Acid | C8H16O2 | CID 8697 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0031230) [hmdb.ca]

- 6. 2-Ethylhexanoic acid(149-57-5) 1H NMR [m.chemicalbook.com]

- 7. 2-Ethylhexanoic acid(149-57-5) 13C NMR spectrum [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. myneni.princeton.edu [myneni.princeton.edu]

- 10. 2-Ethylhexanoic acid(149-57-5) IR Spectrum [m.chemicalbook.com]

- 11. Hexanoic acid, 2-ethyl- [webbook.nist.gov]

- 12. scispace.com [scispace.com]

- 13. Modeling the IR spectra of aqueous metal carboxylate complexes: correlation between bonding geometry and stretching mode wavenumber shifts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Hexanoic acid, 2-ethyl- [webbook.nist.gov]

- 15. ez.restek.com [ez.restek.com]

- 16. spectrabase.com [spectrabase.com]

- 17. spectrabase.com [spectrabase.com]

solubility of Magnesium 2-ethylhexanoate in organic solvents

An In-Depth Technical Guide to the Solubility of Magnesium 2-Ethylhexanoate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Magnesium 2-ethylhexanoate, an organometallic compound also classified as a metal soap, sees broad application across various industrial and research sectors, from catalysis in polymerization reactions to a stabilizing agent in PVC plastics.[1] Its efficacy in these applications is intrinsically linked to its solubility in organic media. This technical guide provides a comprehensive overview of the solubility characteristics of magnesium 2-ethylhexanoate in organic solvents. We will delve into the molecular determinants of its solubility, present qualitative and extrapolated quantitative data, and provide a detailed experimental protocol for determining its solubility. This guide is intended to be a valuable resource for researchers and professionals working with this versatile compound.

Introduction to Magnesium 2-Ethylhexanoate

Magnesium 2-ethylhexanoate (Mg(C₈H₁₅O₂)₂) is the magnesium salt of 2-ethylhexanoic acid.[2] As a metal carboxylate, it possesses a unique amphiphilic nature, with a polar head (the magnesium carboxylate group) and a nonpolar tail (the branched alkyl chain). This structure dictates its interaction with various solvents and is fundamental to its utility in applications requiring non-aqueous solubility.[3]

Key industrial and research applications include:

-

Catalysis: It serves as an efficient catalyst in various polymerization reactions, including oxidation and hydrogenation processes.[1]

-

PVC Stabilization: It is used as a heat stabilizer in the production of polyvinyl chloride (PVC) plastics.

-

Adhesion Promotion: Its chemical properties make it an effective adhesion promoter in certain formulations.[1]

-

Coatings and Inks: Metal salts of 2-ethylhexanoic acid are commonly used as driers in paints and coatings.

Factors Influencing the Solubility of Magnesium 2-Ethylhexanoate

The dissolution of magnesium 2-ethylhexanoate in an organic solvent is a complex interplay of intermolecular forces. The overarching principle of "like dissolves like" provides a foundational understanding.[4] Several key factors determine its solubility:

-

Solvent Polarity: The polarity of the organic solvent is a critical determinant. Nonpolar solvents, such as hydrocarbons, are generally effective at solvating the nonpolar alkyl chains of the 2-ethylhexanoate ligands.

-

Molecular Structure of the Solvent: The size and shape of the solvent molecules can influence their ability to effectively surround the solute molecules.

-

Temperature: For most solid solutes, solubility increases with temperature as the increased kinetic energy helps to overcome the lattice energy of the solid and the intermolecular forces between solvent molecules.[4]

-

Nature of the Metal Cation: While this guide focuses on magnesium, it is noteworthy that the nature of the metal ion in a metal soap can significantly impact solubility. Generally, soaps of alkali metals (like sodium and potassium) are more soluble in polar organic solvents than those of alkaline earth metals like magnesium.[5]

Solubility Profile of Magnesium 2-Ethylhexanoate

It is widely documented that magnesium 2-ethylhexanoate is commercially available as a 30-40% solution in toluene, a nonpolar aromatic hydrocarbon.[6][7][8] This indicates a high degree of solubility in this type of solvent.

Based on the principles of chemical interactions, we can categorize its expected solubility in various classes of organic solvents:

-

Nonpolar Solvents (e.g., Toluene, Hexane, Benzene): High solubility is expected due to the favorable van der Waals interactions between the nonpolar solvent molecules and the long alkyl chains of the 2-ethylhexanoate ligands.

-

Polar Aprotic Solvents (e.g., Acetone, Tetrahydrofuran (THF)): Moderate to good solubility is anticipated. While these solvents have a dipole moment, they lack acidic protons and can effectively solvate the magnesium cation and interact with the carboxylate group.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): Moderate solubility is expected. These solvents can engage in hydrogen bonding, which may compete with the solvation of the magnesium 2-ethylhexanoate. However, studies on other metal soaps have shown that they are more soluble in alcohols compared to non-aqueous, non-polar solvents.[1][9]

-

Chlorinated Solvents (e.g., Chloroform, Dichloromethane): Good solubility is predicted. A study on the solubility of various magnesium soaps (myristates, laurates, palmitates, and stearates) demonstrated their solubility in chloroform.[10]

Qualitative Solubility Data Summary

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Nonpolar Hydrocarbons | Toluene, Hexane, Benzene | High | Favorable interactions with the nonpolar alkyl chains.[5] |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Moderate to High | Ether oxygen can coordinate with the magnesium ion. |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Moderate | The polar carbonyl group can interact with the magnesium carboxylate head. |

| Alcohols | Ethanol, Methanol, Isopropanol | Moderate | Capable of solvating the polar head, but hydrogen bonding can be a competing factor.[1] |

| Chlorinated Solvents | Chloroform, Dichloromethane | Good | Similar magnesium soaps show solubility in chloroform.[10] |

Experimental Determination of Solubility

For applications requiring precise solubility data, experimental determination is necessary. The following is a standardized protocol for determining the solubility of magnesium 2-ethylhexanoate in an organic solvent at a given temperature. This protocol is adapted from general methods for solubility determination.[11]

Materials and Equipment

-

Magnesium 2-ethylhexanoate (analytical grade)

-

Selected organic solvent (HPLC grade or equivalent)

-

Analytical balance (± 0.1 mg)

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Volumetric flasks and pipettes

-

Glass vials with screw caps

-

Syringe filters (chemically compatible with the solvent)

-

Analytical instrumentation for quantification (e.g., Atomic Absorption Spectroscopy (AAS), Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) for magnesium analysis, or a gravimetric method)

Experimental Workflow

Caption: Molecular interactions governing the solubility of Magnesium 2-ethylhexanoate.

Conclusion

Magnesium 2-ethylhexanoate exhibits significant solubility in a range of organic solvents, a characteristic that is fundamental to its widespread industrial and research applications. Its solubility is primarily dictated by the polarity and molecular structure of the solvent. While quantitative data remains sparse in the literature, a qualitative understanding based on chemical principles and data from analogous compounds provides valuable guidance for its use. For applications demanding precise solubility values, the experimental protocol detailed in this guide offers a robust methodology. Further research to quantify the solubility of magnesium 2-ethylhexanoate in a broader array of organic solvents would be a valuable contribution to the field.

References

- Vertex AI Search. (2025). What is the solubility of metal soaps in organic solvents? - Blog.

- American Elements. (n.d.). Magnesium 2-Ethylhexanoate.

- Benchchem. (n.d.). Magnesium 2-Ethylhexanoate|Organometallic Reagent.

- Palit, S. R., & McBain, J. W. (1947). The solubility of heavy metal soaps in co-solvent mixtures of chloroform and propylene glycol. Journal of the American Oil Chemists' Society, 24(6), 190–193.

- Scribd. (n.d.). Chemists: Soap Solubility Insights | PDF.

- ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent?

- ChemScene. (n.d.). 15602-15-0 | Magnesium 2-ethylhexanoate,30-40% solution in toluene.

- RSC Publishing. (n.d.). Solutions of soaps in organic solvents - Journal of the Chemical Society A.

- Strem Catalog. (n.d.). Magnesium 2-ethylhexanoate, 30-40% solution in toluene.

- Fisher Scientific. (n.d.). Magnesium 2-ethylhexanoate, 30-40% solution in toluene, 250 grams.

- PubChem. (n.d.). Magnesium 2-ethylhexoate.

- Notional Specialities Product Company. (n.d.). Liquid Manganese Octoate. Retrieved from Notional Specialities Product Company website.

- ChemicalBook. (2024). MAGNESIUM 2-ETHYLHEXANOATE | 15602-15-0.

- LibreTexts. (n.d.). Factors affecting solubility.

Sources

- 1. Solutions of soaps in organic solvents - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]

- 2. Magnesium 2-ethylhexoate | C16H30MgO4 | CID 85882 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. americanelements.com [americanelements.com]

- 4. cdc.gov [cdc.gov]

- 5. What is the solubility of metal soaps in organic solvents? - Blog [cjspvc.com]

- 6. calpaclab.com [calpaclab.com]

- 7. strem.com [strem.com]

- 8. chemscene.com [chemscene.com]

- 9. scribd.com [scribd.com]

- 10. Sci-Hub. The solubility of heavy metal soaps in co‐solvent mixtures of chloroform and propylene glycol / Journal of the American Oil Chemists' Society, 1947 [sci-hub.box]

- 11. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the History, Synthesis, and Applications of Magnesium 2-Ethylhexanoate

Abstract

Magnesium 2-ethylhexanoate, an organometallic compound belonging to the class of metal carboxylates, represents a fascinating case study in the evolution of industrial chemistry.[1] Initially developed for broad applications such as fuel additives and paint driers, its unique properties—notably its solubility in organic media and the inherent biocompatibility of the magnesium ion—have paved the way for its use in highly specialized fields, including as a catalyst for the synthesis of biodegradable polymers.[1][2][3] This guide provides a comprehensive technical overview of Magnesium 2-ethylhexanoate, charting its historical development, detailing the evolution of its synthesis methodologies, and exploring the causality behind its diverse applications. It is intended for researchers, chemists, and materials scientists who require a deep, field-proven understanding of this versatile compound.

Historical Context: The Rise of Metal Carboxylates

The story of Magnesium 2-ethylhexanoate is intrinsically linked to the broader history of metal carboxylates, often referred to as "metal soaps".[4] These compounds, which consist of a metal ion bonded to one or more carboxylate anions, emerged as critical components in a wide range of industrial processes throughout the 20th century.[4][5] Their primary value stems from their ability to render a metal ion soluble in non-aqueous, organic systems, a property not achievable with inorganic metal salts like chlorides or sulfates.

The choice of the carboxylate ligand is crucial. While early metal soaps used naturally derived fatty acids, the development of synthetic carboxylic acids, such as 2-ethylhexanoic acid, allowed for greater consistency and tailored properties. The branched structure of the 2-ethylhexanoate ligand imparts excellent solubility in organic solvents and hydrocarbons, making it a preferred choice for creating oil-soluble metal compounds.[1]

Magnesium 2-ethylhexanoate distinguished itself within this class. While other transition metals like cobalt, manganese, and zirconium were prized for their strong catalytic and oxidative properties, magnesium offered a unique combination of low toxicity, high stability, and Lewis acidic character, opening a different vector of applications that would evolve significantly over time.

Physicochemical Properties and Structural Characterization

The utility of Magnesium 2-ethylhexanoate is a direct result of its molecular structure and resulting physical properties. As the magnesium salt of 2-ethylhexanoic acid, it consists of a central Mg²⁺ ion coordinated to two 2-ethylhexanoate anions.

| Property | Value | Reference |

| IUPAC Name | magnesium;2-ethylhexanoate | [2] |

| Synonyms | Magnesium bis(2-ethylhexanoate), Magnesium Octoate | [6] |

| CAS Number | 15602-15-0 | [6][7] |

| Molecular Formula | C₁₆H₃₀MgO₄ | [6][7] |

| Molecular Weight | 310.71 g/mol | [6] |

| Appearance | Varies; often a viscous amber liquid in solution or a white solid | [8] |

| Solubility | Soluble in organic solvents (e.g., toluene, mineral spirits) | [1][2] |

The lipophilic nature of the eight-carbon alkyl chains of the carboxylate ligands is the primary driver for its organic solubility, allowing it to be homogeneously integrated into systems like alkyd resins, lubricants, and polymerization media.

The Evolution of Synthesis Methodologies

The history of Magnesium 2-ethylhexanoate can be traced through the refinement of its synthesis. The choice of method is often dictated by the desired purity, safety considerations, and economic feasibility.

Foundational Synthesis: Direct Reaction with Metallic Magnesium

The most direct and conceptually simple route is the reaction of metallic magnesium with 2-ethylhexanoic acid.[2][9] This acid-base reaction is analogous to the synthesis of magnesium acetate from magnesium metal and acetic acid.[10]

Causality: This method was favored for its simplicity and high atom economy. The magnesium metal is directly oxidized by the acidic proton of the carboxylic acid, yielding the magnesium salt and hydrogen gas as the only byproduct.[2] The evolution of flammable hydrogen gas, however, presents a significant safety hazard in large-scale production, which prompted the development of alternative pathways.

Caption: Synthesis of Magnesium 2-ethylhexanoate via direct reaction.

Advancements for Safety: Oxide and Hydroxide Precursors

To circumvent the hazards associated with hydrogen gas, methods utilizing magnesium oxide (MgO) or magnesium hydroxide (Mg(OH)₂) were developed.[2] This represents a significant process safety improvement.

Causality: In this pathway, the reaction is a neutralization where the magnesium base reacts with 2-ethylhexanoic acid to form the salt and water.[2] The formation of water as the sole byproduct is highly advantageous; it is non-hazardous and can be easily removed via azeotropic distillation or vacuum to drive the reaction to completion. This method is now a common and environmentally benign pathway for synthesis.[2]

Caption: Synthesis from magnesium hydroxide, avoiding flammable byproducts.

Metathesis and Ligand Exchange Routes

For applications requiring different starting materials or specific reaction conditions, salt metathesis (double displacement) and ligand exchange reactions are employed.

-

Metathesis: This process typically involves reacting a water-soluble magnesium salt, like magnesium chloride, with the sodium salt of 2-ethylhexanoic acid.[2]

-

Ligand Exchange: This route involves reacting a magnesium carboxylate with a shorter chain, such as magnesium acetate, with an excess of 2-ethylhexanoic acid.[11] The equilibrium is driven forward by removing the more volatile acetic acid byproduct.[11]

Causality: These methods offer versatility. Metathesis can be useful when metallic Mg or its oxides are not suitable. Ligand exchange is an elegant method for converting a readily available precursor like magnesium acetate into the desired product.[11]

A History of Application: From Bulk Additive to Precision Catalyst

The utility of Magnesium 2-ethylhexanoate has expanded dramatically from its initial uses, reflecting major trends in industrial and materials chemistry.

Early Industrial Uses: Fuel and Lubricant Additives

Some of the earliest large-scale applications for magnesium carboxylates were as additives in fuels and lubricants.[12][13] Patents from the mid-20th century describe the preparation of "overbased" magnesium complexes.[12][13][14]

Mechanism & Causality: In this context, Magnesium 2-ethylhexanoate acts as a solubilizing agent to create stable, oil-based dispersions of basic magnesium compounds (like magnesium oxide or carbonate).[14] These dispersions serve as acid scavengers in engine oils, neutralizing corrosive acidic byproducts from fuel combustion and extending engine life. They also found use as additives in vanadium-containing fuels, where the magnesium complexes helped to manage corrosive vanadium deposits during combustion.[12]

The Coatings Industry: A Versatile Drier and Curing Agent

In the realm of paints, inks, and coatings, Magnesium 2-ethylhexanoate functions as an effective auxiliary or secondary drier.[2][15]

Mechanism & Causality: The drying of alkyd-based paints is an oxidative cross-linking process catalyzed by primary driers, typically cobalt or manganese carboxylates.[15][16] However, these primary driers can cause rapid surface drying, leading to wrinkling of the paint film. Magnesium 2-ethylhexanoate does not have catalytic activity on its own but acts as a "through drier." It helps maintain the solubility and activity of the primary drier throughout the film and promotes hardness and gloss, ensuring a uniform cure.[15] Its use allows for a reduction in the amount of primary drier needed, which is both economical and, in the case of cobalt, desirable for environmental reasons.[3][15]

The Polymer Revolution: A Biocompatible Catalyst

The most significant modern application for Magnesium 2-ethylhexanoate is as a catalyst in polymer chemistry, particularly for the Ring-Opening Polymerization (ROP) of cyclic esters like lactide and caprolactone.[2][9] This application is central to the production of biodegradable and biocompatible polyesters, such as polylactide (PLA).

Mechanism & Causality: The development of sustainable polymers derived from renewable resources has created a demand for catalysts that are effective, controllable, and, crucially, non-toxic. Traditional polymerization catalysts often rely on heavy metals like tin, which can leave toxic residues in the final polymer, making it unsuitable for medical or food-contact applications.

Magnesium 2-ethylhexanoate emerged as a highly promising alternative.[2] The magnesium center acts as a Lewis acid, coordinating with and activating the cyclic ester monomer to initiate polymerization. Its biocompatibility is a major advantage; magnesium is an essential element for the human body, making any residual catalyst in the polymer matrix far less of a concern. This has positioned it as a "green" catalyst of choice for synthesizing medical-grade biodegradable polymers.[2][9]

Caption: Catalytic workflow for the synthesis of PLA using Mg 2-ethylhexanoate.

Detailed Experimental Protocols

To ensure scientific integrity, the following protocols are provided as self-validating systems, including steps for synthesis, purification, and validation.

Protocol 1: Synthesis of Magnesium 2-Ethylhexanoate from Mg(OH)₂

-

Objective: To synthesize Magnesium 2-ethylhexanoate in high purity, avoiding the formation of flammable byproducts.

-

Methodology:

-

Reactor Setup: Equip a 1 L, three-neck round-bottom flask with a mechanical stirrer, a Dean-Stark trap fitted with a reflux condenser, and a temperature probe.

-

Charging Reactants: Charge the flask with magnesium hydroxide (1.0 mol), 2-ethylhexanoic acid (2.05 mol, a slight excess to ensure complete reaction), and toluene (500 mL) as the azeotropic solvent.

-

Reaction: Heat the mixture to reflux (approx. 110-120°C) with vigorous stirring. Water produced during the reaction will be collected in the Dean-Stark trap.

-

Monitoring: Continue the reaction until the theoretical amount of water (2.0 mol) has been collected and the reaction mixture, which is initially an opaque slurry, becomes a clear, homogeneous solution. This typically takes 4-6 hours.

-

Purification: Once the reaction is complete, allow the mixture to cool. The toluene can be removed under reduced pressure using a rotary evaporator to yield the final product as a viscous liquid or waxy solid.

-

Validation: The product can be characterized by Fourier-Transform Infrared (FTIR) spectroscopy to confirm the disappearance of the broad -OH stretch from the carboxylic acid and the appearance of the characteristic carboxylate salt stretches. Purity can be assessed by determining the magnesium content via titration or atomic absorption spectroscopy (AAS).

-

Protocol 2: Catalysis of L-Lactide Ring-Opening Polymerization

-

Objective: To demonstrate the catalytic efficacy of Magnesium 2-ethylhexanoate in producing polylactide (PLA).

-

Methodology:

-

Drying: Thoroughly dry all glassware in an oven at 120°C overnight. L-lactide monomer must be purified by recrystallization from dry toluene and dried under vacuum. All manipulations should be performed under an inert atmosphere (N₂ or Ar).

-

Reactor Setup: In a glovebox, charge a flame-dried Schlenk flask with purified L-lactide (100 molar equivalents) and a magnetic stir bar.

-

Catalyst/Initiator Preparation: In a separate vial, prepare a stock solution of Magnesium 2-ethylhexanoate (1 molar equivalent) and a co-initiator such as benzyl alcohol (1 molar equivalent) in dry toluene.

-

Polymerization: Heat the Schlenk flask containing the monomer to 130°C in an oil bath to create a molten monomer pool. Inject the catalyst/initiator solution into the molten lactide with vigorous stirring.

-

Reaction: Allow the polymerization to proceed for 1-4 hours. The viscosity of the mixture will increase significantly as the polymer forms.

-

Termination & Purification: Cool the reaction to room temperature. Dissolve the resulting solid polymer in dichloromethane (DCM). Precipitate the polymer by slowly adding the DCM solution to a large volume of cold methanol.

-

Validation: Collect the precipitated white, fibrous PLA polymer by filtration and dry under vacuum. The molecular weight and polydispersity (PDI) of the polymer can be determined by Gel Permeation Chromatography (GPC), confirming the success of the catalytic polymerization.

-

Conclusion and Future Outlook

The journey of Magnesium 2-ethylhexanoate from a bulk additive to a precision catalyst for green chemistry is a testament to the enduring value of well-designed organometallic compounds. Its history demonstrates a clear progression driven by the need for greater safety, efficiency, and environmental compatibility.

Looking forward, the future for Magnesium 2-ethylhexanoate and related biocompatible catalysts is bright. Research is ongoing to further tune the catalytic activity by modifying the ligand structure. Its application in synthesizing other advanced, degradable polymers for drug delivery, tissue engineering, and sustainable packaging will undoubtedly continue to expand. The simple magnesium salt of a common carboxylic acid has proven to be a remarkably powerful tool, and its story of scientific and industrial evolution is far from over.

References

- AMERICAN ELEMENTS®. Magnesium 2-Ethylhexanoate. [URL: https://www.americanelements.

- Benchchem. Magnesium 2-Ethylhexanoate|Organometallic Reagent. [URL: https://www.benchchem.com/product/b8288628]

- ResearchGate. Results of Synthesis of Calcium, Magnesium, and Zinc Octoate. [URL: https://www.researchgate.

- Google Patents. US4056479A - Magnesium carboxylate-sulfonate complexes. [URL: https://patents.google.

- Google Patents. US4253976A - Magnesium oxide-carboxylate complexes, method for their preparation, and compositions containing the same. [URL: https://patents.google.

- PGMS kimya. Metal Carboxylates & Organics. [URL: https://pgms.com.

- BioFuran Materials. Applications of Carboxylate Chemicals in Industry. [URL: https://www.biofuran.

- Google Patents. US4163728A - Preparation of magnesium-containing dispersions from magnesium carboxylates at low carboxylate stoichiometry. [URL: https://patents.google.

- PubChem - NIH. Magnesium 2-ethylhexoate | C16H30MgO4 | CID 85882. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/85882]

- angenechemical.com. Magnesium 2-ethylhexanoate(CAS# 15602-15-0 ). [URL: https://www.angenechemical.com/product/cas/15602-15-0]

- DIC Corporation. Metal Carboxylates | Business & Products. [URL: https://www.dic-global.

- Google Patents. CN104321298A - Recovery of Carboxylic Acids from Magnesium Carboxylate Mixtures. [URL: https://patents.google.

- Grand View Research. Metal Carboxylates Market Size, Share | Industry Report 2030. [URL: https://www.grandviewresearch.

- Google Patents. Carboxylic acid recovery from magnesium carboxylate mixture. [URL: https://patents.google.

- Australian Industrial Chemicals Introduction Scheme (AICIS). Calcium, potassium and magnesium salts of 2-ethylhexanoic acid: Human health tier II assessment. [URL: https://www.industrialchemicals.gov.au/chemical-information/imap-assessments/imap-group-assessment-report?assessment_id=14786]

- Strem Catalog. Magnesium 2-ethylhexanoate, 30-40% solution in toluene. [URL: https://www.strem.com/catalog/v/12-1260/25/magnesium_2-ethylhexanoate%2C_30-40%25_solution_in_toluene_15602-15-0]

- Umicore | Cobalt & Specialty Materials. Metal Carboxylates | Supplier and Manufacturer. [URL: https://csm.umicore.

- Watson International. Magnesium Octoate CAS 136-51-6. [URL: https://www.watson-int.

- Warshel Chemical Ltd. Magnesium Octoate CAS 136-51-6. [URL: https://www.warshel.

- Google Patents. US6033551A - Synthesis of metal 2-ethylhexanoates. [URL: https://patents.google.

- Wikipedia. Magnesium acetate. [URL: https://en.wikipedia.

- ChemicalBook. MAGNESIUM 2-ETHYLHEXANOATE | 15602-15-0. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB4355494.htm]

- PubChem - NIH. Magnesium bis(2-ethylhexanolate) | C16H34MgO2 | CID 15975918. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/15975918]

- ResearchGate. (PDF) ChemInform Abstract: Metal 2-Ethylhexanoates and Related Compounds as Useful Precursors in Materials Science. [URL: https://www.researchgate.

- ChemScene. 15602-15-0 | Magnesium 2-ethylhexanoate,30-40% solution in toluene. [URL: https://www.chemscene.com/cas/15602-15-0.html]

- Notional Specialities Product Company. Liquid Manganese Octoate. [URL: https://www.notionalspecialities.

Sources

- 1. americanelements.com [americanelements.com]

- 2. benchchem.com [benchchem.com]

- 3. grandviewresearch.com [grandviewresearch.com]

- 4. pgmsmetal.com [pgmsmetal.com]

- 5. Metal Carboxylates | Business & Products | DIC Corporation [dic-global.com]

- 6. Magnesium 2-ethylhexoate | C16H30MgO4 | CID 85882 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. angenesci.com [angenesci.com]

- 8. strem.com [strem.com]

- 9. researchgate.net [researchgate.net]

- 10. Magnesium acetate - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. US4056479A - Magnesium carboxylate-sulfonate complexes - Google Patents [patents.google.com]

- 13. US4253976A - Magnesium oxide-carboxylate complexes, method for their preparation, and compositions containing the same - Google Patents [patents.google.com]

- 14. US4163728A - Preparation of magnesium-containing dispersions from magnesium carboxylates at low carboxylate stoichiometry - Google Patents [patents.google.com]

- 15. Metal Carboxylates | Supplier and Manufacturer [csm.umicore.com]

- 16. Buy Magnesium Octoate Liquid at an Affordable Price, Technical Grade Industrial Product [notionalspc.com]

coordination chemistry of Magnesium 2-ethylhexanoate

An In-Depth Technical Guide to the Coordination Chemistry and Applications of Magnesium 2-Ethylhexanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Magnesium 2-ethylhexanoate, a magnesium salt of 2-ethylhexanoic acid, is an organometallic compound of significant interest in materials science and catalysis. Its solubility in organic solvents and versatile coordination chemistry make it a valuable precursor and catalyst. This guide provides a comprehensive overview of its molecular architecture, synthesis, and physicochemical characterization. We delve into its primary application as an efficient catalyst for the ring-opening polymerization (ROP) of cyclic esters to produce biodegradable polymers, a field of direct relevance to drug delivery and medical device development. Detailed experimental protocols and mechanistic insights are provided to offer researchers and development professionals a practical and authoritative resource.

Introduction: The Versatility of Metal Carboxylates

Metal carboxylates are a class of coordination compounds that serve as crucial building blocks and catalysts in a myriad of applications, from paint driers to precursors for advanced materials[1]. Their properties are dictated by the nature of both the metal ion and the carboxylate ligand. Magnesium 2-ethylhexanoate (Mg(2-EH)₂) stands out due to the unique combination of a biocompatible, earth-abundant metal ion (Mg²⁺) and a branched, medium-chain carboxylate ligand. This structure imparts excellent solubility in non-polar organic solvents, a critical feature for its use in homogeneous catalysis and as a precursor for materials synthesis[2][3][4]. For professionals in drug development, the compound's role in synthesizing biodegradable polymers like polylactide (PLA) presents a compelling intersection of materials science and pharmaceutical formulation[2].

Section 1: The Molecular Architecture of Magnesium 2-Ethylhexanoate

The functionality of Mg(2-EH)₂ stems directly from its coordination chemistry—the way the 2-ethylhexanoate ligands arrange themselves around the central magnesium ion.

The Ligand: 2-Ethylhexanoic Acid

2-Ethylhexanoic acid is an eight-carbon carboxylic acid with a chiral center at the second carbon. The branched ethyl group provides steric bulk, which influences the packing of the molecules in the solid state and contributes to the compound's high solubility in organic media.

Coordination Geometries of the Magnesium(II) Ion

Magnesium, as a small, doubly charged cation, typically favors a six-coordinate octahedral geometry in its complexes to satisfy its coordination sphere[5]. The carboxylate group of the 2-ethylhexanoate ligand can coordinate to the magnesium ion in several ways, as is common for metal carboxylates[1][6]:

-

Unidentate: One oxygen atom from the carboxylate group binds to the magnesium center.

-

Bidentate Chelating: Both oxygen atoms of the same carboxylate group bind to a single magnesium center.

-

Bidentate Bridging: The two oxygen atoms of the carboxylate group bind to two different magnesium centers, leading to the formation of dimers or larger polymeric structures.

In the absence of other coordinating solvents, the bridging mode is highly probable, leading to the formation of supramolecular assemblies.

Probable Supramolecular Structures

The actual structure of magnesium 2-ethylhexanoate can be complex, often existing as an equilibrium of oligomeric species in solution. The bidentate bridging coordination mode can lead to the formation of extended chain-like polymers. This structural flexibility is key to its catalytic activity, as it can allow for the facile coordination and activation of monomer substrates.

Caption: Potential coordination modes and resulting structures for Mg(2-EH)₂.

Section 2: Synthesis and Purification Protocols

The choice of synthetic route depends on the desired purity, scale, and available starting materials. The primary byproduct of the most common methods is water, which simplifies purification[2].

Guiding Principles: Choosing a Synthetic Route

-

Direct Reaction: This method is straightforward but the reaction rate can be slow due to the passivation of the magnesium surface. It is suitable for producing a high-purity product where the only byproduct is hydrogen gas.

-

From Hydroxide: This is an acid-base neutralization reaction that is generally clean and efficient. The formation of water drives the reaction to completion[2].

-

Salt Metathesis: This double displacement reaction is useful when starting from readily available magnesium salts like MgCl₂. It requires an extra step to form the sodium salt of the acid and subsequent purification to remove the resulting sodium chloride byproduct[2].

Experimental Workflow Diagram

Caption: General experimental workflow for the synthesis of Mg(2-EH)₂.

Protocol: Synthesis from Magnesium Hydroxide

This protocol is favored for its simplicity and the benign nature of its only byproduct, water.

-

Reactant Charging: To a round-bottom flask equipped with a Dean-Stark apparatus, condenser, and magnetic stirrer, add magnesium hydroxide (1.0 mol equivalent).

-

Solvent and Reagent Addition: Add a suitable solvent like toluene to create a stirrable slurry. Add 2-ethylhexanoic acid (2.0 mol equivalents) to the flask.

-

Reaction: Heat the mixture to reflux. The water formed during the neutralization reaction will be azeotropically removed and collected in the Dean-Stark trap.

-

Monitoring: The reaction is complete when water ceases to collect in the trap. The reaction mixture should become a clear, homogeneous solution.

-

Purification: Allow the solution to cool. The product is typically soluble in the toluene. If any unreacted starting material is present, it can be removed by filtration.

-

Isolation: The solvent is removed under reduced pressure using a rotary evaporator to yield the final product, often as a viscous liquid or waxy solid[7].

Section 3: Physicochemical Characterization Toolkit

A multi-technique approach is essential to confirm the identity, purity, and structure of the synthesized compound.

Vibrational Spectroscopy (FTIR)

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and powerful tool for confirming the coordination of the carboxylate group to the magnesium ion. The key diagnostic region is 1750-1300 cm⁻¹.

-

Free Acid: The C=O stretch of free 2-ethylhexanoic acid appears around 1700-1725 cm⁻¹.

-

Coordinated Salt: Upon deprotonation and coordination, this single band is replaced by two distinct stretches:

-

Antisymmetric stretch (ν_as(COO⁻)): Typically observed around 1560-1600 cm⁻¹.

-

Symmetric stretch (ν_s(COO⁻)): Typically observed around 1400-1450 cm⁻¹. The separation between these two bands (Δν) can provide clues about the coordination mode.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H and ¹³C NMR: These techniques confirm the structure of the 2-ethylhexanoate ligand. The absence of the acidic proton (typically >10 ppm in ¹H NMR) is a clear indicator of salt formation.

-